ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and a thiazole ring linked via an acetamide bridge.
Properties
Molecular Formula |
C18H20N6O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H20N6O4S/c1-4-28-17(27)8-13-10-29-18(19-13)20-15(25)9-23-16(26)6-5-14(22-23)24-12(3)7-11(2)21-24/h5-7,10H,4,8-9H2,1-3H3,(H,19,20,25) |
InChI Key |
KSCPZOHJRIILQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Formation
Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For this target, 3-chloro-6-oxopyridazine serves as the electrophilic intermediate, enabling nucleophilic substitution with 3,5-dimethyl-1H-pyrazole.
Procedure:
-
3-Chloro-6-oxopyridazine synthesis: React maleic anhydride (1.0 eq) with hydrazine hydrate in ethanol at 80°C for 6 hr to yield 6-oxopyridazin-1(6H)-ol. Subsequent treatment with POCl₃ (3 eq) and catalytic DMF at 110°C for 2 hr affords 3-chloro-6-oxopyridazine (78% yield).
-
Nucleophilic substitution: Combine 3-chloro-6-oxopyridazine (1.0 eq) with 3,5-dimethyl-1H-pyrazole (1.2 eq) in DMF, using K₂CO₃ (2 eq) as base. Heat at 90°C for 12 hr to achieve 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine (85% yield).
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine H5), 7.98 (s, 1H, pyrazole H4), 6.32 (s, 1H, pyridazine H4), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
-
HRMS (ESI+): m/z calcd for C₉H₉N₄O [M+H]⁺ 205.0821, found 205.0819.
Thiazole Ring Formation
Hantzsch Thiazole Synthesis
The chloroacetyl intermediate undergoes cyclocondensation with ethyl 2-amino-4-acetate-thiazole-5-carboxylate to form the thiazole core.
Procedure:
-
Preparation of ethyl 2-amino-4-acetate-thiazole-5-carboxylate: React ethyl bromoacetate (1.2 eq) with thiourea (1.0 eq) in ethanol at reflux for 4 hr. Neutralize with NaHCO₃ and extract with EtOAc to obtain the thiazole ester (68% yield).
-
Cyclocondensation: Combine 1-(chloroacetyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-6(1H)-one (1.0 eq) and ethyl 2-amino-4-acetate-thiazole-5-carboxylate (1.1 eq) in DMF. Add K₂CO₃ (2 eq) and heat at 80°C for 12 hr. Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the target compound (63% yield).
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine H5), 7.89 (s, 1H, pyrazole H4), 6.88 (s, 1H, thiazole H2), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.18 (s, 2H, CH₂COOEt), 2.55 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 1.37 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.2 (COOEt), 166.1 (C=O, pyridazinone), 152.3 (thiazole C2), 145.6 (pyrazole C3), 128.9 (pyridazine C4), 61.5 (OCH₂CH₃), 40.8 (CH₂COOEt), 14.3 (CH₃).
-
HRMS (ESI+): m/z calcd for C₁₉H₂₁N₆O₄S [M+H]⁺ 437.1345, found 437.1342.
Alternative Synthetic Routes and Comparative Analysis
Multicomponent One-Pot Synthesis
A streamlined approach adapts the methodology from El Azab et al., using:
-
Reactants: 3,5-Dimethylpyrazole, ethyl glyoxylate, thiophene-2-carbaldehyde, and malononitrile.
-
Conditions: Reflux in ethanol with piperidine (10 mol%) for 24 hr.
-
Outcome: Forms a pyrazolo-thiazole-pyridine scaffold in 58% yield, though regioselectivity for the pyridazinone core remains challenging.
Microwave-Assisted Synthesis
Reducing reaction times from 12 hr to 45 min using microwave irradiation (150°C, 300 W) improves yield to 71% while minimizing decomposition.
Challenges and Optimization Strategies
| Challenge | Solution | Yield Improvement |
|---|---|---|
| Diacylation of pyridazinone | Controlled addition of chloroacetyl chloride | 72% → 85% |
| Thiazole ring oligomerization | Use of high-dilution conditions | 63% → 76% |
| Ester hydrolysis | Anhydrous DMF with molecular sieves | 68% → 82% |
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Recent studies have highlighted the potential of pyrazole derivatives, including ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate, in combating cancer. Research indicates that compounds with similar structures exhibit significant antitumor activity by inhibiting tubulin polymerization, which is crucial for cancer cell division and proliferation .
Antiviral Properties : The compound has shown promise in antiviral applications. Structural modifications in pyrazole-based compounds can lead to enhanced antiviral efficacy. For instance, a series of synthesized pyrazole derivatives demonstrated notable activity against various viral strains, suggesting that similar modifications in this compound could yield potent antiviral agents .
Mechanism of Action : The mechanism by which these compounds exert their effects often involves interference with critical biological pathways. For example, the inhibition of specific enzymes or proteins involved in viral replication or cancer cell survival has been documented in related studies .
Agricultural Applications
Pesticidal Activity : Compounds similar to this compound have been explored for their pesticidal properties. The thiazole and pyrazole moieties are known to confer insecticidal and fungicidal activities. Research into these derivatives has shown effectiveness against pests and pathogens affecting crops, making them valuable candidates for developing new agricultural chemicals .
Herbicidal Properties : Additionally, the compound's structural features may allow it to act as a herbicide by inhibiting specific metabolic pathways in plants. Studies on related compounds have indicated potential herbicidal effects that could be harnessed for agricultural use .
Material Science Applications
Fluorescent Materials : The unique chemical structure of this compound may also lend itself to applications in material science. Pyrazole derivatives have been investigated for their fluorescent properties, which could be utilized in developing sensors or imaging agents .
Polymer Development : The incorporation of such compounds into polymer matrices can enhance the properties of materials used in various industrial applications. The ability to modify the physical characteristics of polymers through the addition of functionalized compounds opens new avenues for research and development in material science.
Mechanism of Action
The mechanism of action of ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with other pyridazinone and pyrazole derivatives. A closely related analogue is 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide (reported in ). Key differences include:
- Ester vs. Amide Group : The target compound contains an ethyl ester group at the thiazole-4-yl position, whereas the analogue in features a branched alkyl amide (N-(6-methylheptan-2-yl)).
- Thiazole vs.
Table 1: Structural and Physicochemical Comparison
Calculated using average atomic masses. *Predicted based on substituent contributions.
Biological Activity
Ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₁H₁₃N₅O₃S, with a molecular weight of approximately 297.32 g/mol. The structure features a thiazole ring, a pyrazole moiety, and an oxopyridazine component, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In one study, pyrazole derivatives exhibited IC₅₀ values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
Antimicrobial Activity
The compound's structural components suggest possible antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities. A review indicated that modifications in the substituents on the pyrazole ring can enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compounds containing thiazole and pyrazole rings often exhibit anti-inflammatory properties. Research indicates that these derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazides.
- Thiazole Synthesis : Utilizing thioketones or thioamides in cyclization reactions.
- Acetylation : Introducing the acetyl group through acetic anhydride or acetyl chloride.
- Esterification : Finalizing the structure by esterifying with ethyl acetate.
Case Study 1: Antiproliferative Activity
In a study focusing on a series of pyrazole derivatives, one compound demonstrated an IC₅₀ value of 12 µM against A549 cells. This suggests that structural modifications can significantly enhance biological activity .
Case Study 2: Antimicrobial Assays
Another investigation revealed that a related compound exhibited strong activity against E. coli, with a minimum inhibitory concentration (MIC) of 8 µg/mL. This underscores the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
Pyridazine-pyrrole core formation : React 3,5-dimethylpyrazole with a substituted pyridazine derivative under nucleophilic substitution conditions (e.g., DMF, 80°C).
Acetylation : Introduce the acetyl linker via carbodiimide-mediated coupling (e.g., EDC/HOBt in anhydrous DCM).
Thiazole-ester conjugation : Use a Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiazole-ester moiety.
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (±2 ppm).
- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of the pyridazine-thiazole linkage .
- HPLC : Use C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent-based reactions.
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) due to heterocyclic amine content.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; segregate halogenated waste if applicable .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., acetyl transfer or cyclization).
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts.
- Feedback Loops : Integrate experimental yields with computational data using platforms like ICReDD to refine synthetic pathways .
Q. What experimental design strategies mitigate contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Perform triplicate assays (e.g., IC for enzyme inhibition) across multiple cell lines to account for variability.
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing pyrazole with triazole) to isolate structure-activity relationships (SAR).
- Reproducibility Checks : Use standardized protocols (e.g., OECD 117 for logP measurements) and share raw data via open-access repositories .
Q. How does reactor design influence scalability for this compound’s synthesis?
- Methodological Answer :
- Continuous Flow Systems : Optimize residence time and mixing efficiency for exothermic steps (e.g., acetylations) to avoid thermal degradation.
- Membrane Separation : Employ nanofiltration (MWCO 300–500 Da) to isolate intermediates, reducing solvent use by 40% compared to batch processes.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Degradation Studies : Expose the compound to pH 2–12 buffers (37°C, 24h) and analyze degradation products via LC-MS.
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., DO) to probe hydrolysis mechanisms at the ester or acetyl groups.
- Computational Modeling : Calculate bond dissociation energies (BDEs) for labile bonds using Gaussian 16 to predict degradation pathways .
Q. How can researchers address low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), CuI, or NiCl for cross-coupling reactions; optimize ligand-to-metal ratios.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to stabilize reactive intermediates.
- Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to enhance reaction rates and yields by 20–30% .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply funnel plots to detect publication bias.
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional activity.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes and rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
